molecular formula C10H20 B1361380 3,7-Dimethyl-1-octene CAS No. 4984-01-4

3,7-Dimethyl-1-octene

Cat. No.: B1361380
CAS No.: 4984-01-4
M. Wt: 140.27 g/mol
InChI Key: KSXTZYRIJKDCEA-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-octene is an organic compound with the molecular formula C₁₀H₂₀. It is an alkene, characterized by the presence of a carbon-carbon double bond. It is a colorless liquid with a molecular weight of 140.27 g/mol .

Biochemical Analysis

Biochemical Properties

3,7-Dimethyl-1-octene plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It is an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA, a substrate for long-chain acyl-CoA dehydrogenase, which is crucial for branched-chain fatty acid oxidation . The interaction of this compound with enzymes such as long-chain acyl-CoA dehydrogenase highlights its importance in metabolic pathways involving fatty acid oxidation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in fatty acid metabolism. It acts as a substrate for long-chain acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids . This enzyme-mediated reaction involves the removal of hydrogen atoms from the fatty acid, leading to the formation of a double bond and the subsequent breakdown of the fatty acid into acetyl-CoA units. This process is essential for energy production in cells.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. The compound has a boiling point of 154-156°C and a density of 0.733 g/mL at 20°C Its stability under various conditions can influence its long-term effects on cellular function

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid oxidation. It serves as a substrate for long-chain acyl-CoA dehydrogenase, which plays a key role in the β-oxidation of fatty acids . This pathway is essential for the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. The interaction of this compound with enzymes and cofactors in this pathway highlights its importance in cellular metabolism.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-octene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alkanes.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated alkenes.

Scientific Research Applications

3,7-Dimethyl-1-octene has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1-Octene: An alkene with a similar structure but without the methyl substitutions.

    2,6-Dimethyl-7-octene: Another isomer with a different arrangement of the double bond and methyl groups.

    3,7-Dimethyloct-1-ene: An isomer with the same molecular formula but different structural arrangement.

Uniqueness

3,7-Dimethyl-1-octene is unique due to its specific arrangement of methyl groups and the double bond, which imparts distinct chemical and physical properties. Its ability to undergo stereospecific polymerization makes it valuable in the production of specialized polymers and copolymers .

Properties

IUPAC Name

3,7-dimethyloct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXTZYRIJKDCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871109
Record name 3,7-Dimethyloct-1-ene
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Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4984-01-4
Record name 3,7-Dimethyl-1-octene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyloct-1-ene
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Record name 3,7-Dimethyloct-1-ene
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Record name 3,7-Dimethyloct-1-ene
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Record name 3,7-dimethyloct-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 3,7-Dimethyl-1-octene is a branched alkene with the molecular formula C10H20.

ANone: Yes, this compound possesses a chiral center at the carbon atom in position 3. This means it can exist as two enantiomers, (R)-3,7-Dimethyl-1-octene and (S)-3,7-Dimethyl-1-octene. [, , , , , ]

ANone: The polymerization of racemic this compound with Ziegler-Natta catalysts is stereoselective, favoring the incorporation of one enantiomer over the other. This leads to polymers with a preferential configuration, even when starting from a racemic monomer mixture. [, , , ]

ANone: Yes, polymers of racemic this compound can be separated into fractions with opposite optical activity using adsorption chromatography on chiral stationary phases, such as crystalline poly[(S)-3-methyl-1-pentene]. [, ]

ANone: Copolymerization of (R)-3,7-Dimethyl-1-octene with styrene leads to polymers where the aromatic rings exhibit a preferential chiral conformation. This conformation is induced by the chiral environment provided by the polyolefin backbone. [, ]

ANone: Several spectroscopic techniques are valuable for studying this compound and its polymers. These include:

  • Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule and the tacticity of the polymer. [, ]
  • Nuclear Magnetic Resonance (NMR): Offers detailed insights into the structure and conformation of both the monomer and the polymer. Carbon-13 NMR, in particular, is helpful in understanding the polymer's conformation in solution and the solid state. [, ]
  • Circular Dichroism (CD): Used to study the chiral properties of the polymers, especially when incorporating aromatic comonomers. [, ]

ANone: Yes, this compound is a constituent of the floral scent of Arum italicum. [] Interestingly, the composition of the volatile compounds emitted by this plant can vary, leading to different scent profiles.

ANone: While much of the research on this compound focuses on its polymerization behavior, its derivatives have shown potential in other areas:

  • Acaricidal Activity: Research indicates that 3,7-dimethyl-1-octen-3-ol, a derivative of this compound, possesses acaricidal properties against house dust and stored food mites, suggesting its potential use as a natural acaricide. []

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